molecular formula C13H10Cl3N3O B2424629 2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide CAS No. 400085-90-7

2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide

Cat. No.: B2424629
CAS No.: 400085-90-7
M. Wt: 330.59
InChI Key: AQKMIQAXYJVVJW-UHFFFAOYSA-N
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Description

2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide is a chemical compound with the molecular formula C12H8Cl3N3O. It is known for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 6-chloro-2-pyridinecarbohydrazide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide can be compared with other similar compounds such as:

  • 2,6-dichlorobenzohydrazide
  • 6-chloropyridin-2-ylhydrazide
  • N-methylbenzohydrazide

These compounds share structural similarities but differ in their chemical properties and applications.

Properties

IUPAC Name

2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3N3O/c1-19(11-7-3-6-10(16)17-11)18-13(20)12-8(14)4-2-5-9(12)15/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKMIQAXYJVVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC=C1)Cl)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324459
Record name 2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400085-90-7
Record name 2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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